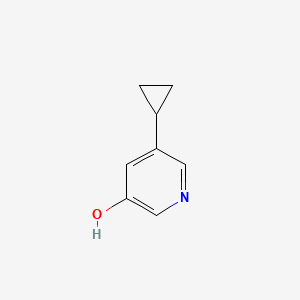
5-Cyclopropylpyridin-3-ol
Beschreibung
5-Cyclopropylpyridin-3-ol: is a chemical compound with the molecular formula C8H9NO It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
5-cyclopropylpyridin-3-ol |
InChI |
InChI=1S/C8H9NO/c10-8-3-7(4-9-5-8)6-1-2-6/h3-6,10H,1-2H2 |
InChI-Schlüssel |
WMZKEKVRZYIBDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=CN=C2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Cyclopropylpyridin-3-ol beinhaltet typischerweise die Cyclopropylierung von Pyridinderivaten. Eine übliche Methode umfasst die Reaktion von 3-Hydroxypyridin mit Cyclopropylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem geeigneten Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert. Die Skalierbarkeit des oben genannten Synthesewegs kann für die Produktion im größeren Maßstab angepasst werden, um die Verfügbarkeit der Verbindung für Forschungs- und Entwicklungszwecke zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Cyclopropylpyridin-3-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Cyclopropylpyridinderivate zu bilden.
Substitution: Die Hydroxylgruppe kann mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte:
Oxidation: Cyclopropylpyridin-Ketone oder -Aldehyde.
Reduktion: Cyclopropylpyridinderivate.
Substitution: Verschiedene substituierte Cyclopropylpyridinverbindungen.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert, möglicherweise unter Einbeziehung von Enzyminhibition oder Rezeptorbindung. Weitere Forschung ist erforderlich, um die genauen Mechanismen aufzuklären, durch die diese Verbindung ihre Wirkungen ausübt.
Wirkmechanismus
The mechanism of action of 5-Cyclopropylpyridin-3-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
5-Cyclopropylpyridin-2-ol: Ähnlich in der Struktur, jedoch mit der Hydroxylgruppe an einer anderen Position.
5-Chlor-6-cyclopropylpyridin-3-ol: Enthält zusätzlich zur Cyclopropylgruppe ein Chloratom.
Eindeutigkeit: 5-Cyclopropylpyridin-3-ol ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Seine Cyclopropylgruppe und Hydroxylfunktionalität machen es zu einer vielseitigen Verbindung für verschiedene synthetische und Forschungsanwendungen .
Biologische Aktivität
5-Cyclopropylpyridin-3-ol (also known as 5-cyclopropyl-6-methyl-3-pyridinol) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyclopropyl group and a hydroxyl group at the 3-position. Its chemical formula is CHNO. The cyclopropyl moiety contributes to the compound's hydrophobicity, potentially influencing its interaction with biological membranes and macromolecules.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Functional Groups | Hydroxyl (-OH), Cyclopropyl |
| Hydrophobicity | Influenced by cyclopropyl group |
The mechanism of action of this compound involves its interaction with various biological targets. The hydroxyl group can form hydrogen bonds, facilitating interactions with proteins and enzymes. The compound's overall hydrophobicity aids in membrane penetration, allowing it to reach intracellular targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, indicating that this compound may also exhibit such effects .
- Cytotoxic Activity : Some studies have suggested that cyclopropane derivatives, including those related to this compound, may have cytotoxic effects against cancer cell lines .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. Results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, this compound was administered to assess its anti-inflammatory effects. The results indicated a dose-dependent reduction in inflammatory markers, suggesting that this compound could be beneficial in treating inflammatory diseases .
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies evaluated the cytotoxic effects of this compound on various human cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast and colon cancer cells, with IC50 values indicating significant potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


